molecular formula C10H9ClIN3O B12939016 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol

1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol

Cat. No.: B12939016
M. Wt: 349.55 g/mol
InChI Key: ZTSJHZZSTXGMND-UHFFFAOYSA-N
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Description

1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol typically involves a multi-step process. One common route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro and iodo substituents. The final step involves the cyclopropanation of the compound. Reaction conditions often include the use of strong bases, halogenating agents, and cyclopropanation reagents .

Chemical Reactions Analysis

1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol include other pyrazolo[1,5-a]pyrimidines such as:

Properties

Molecular Formula

C10H9ClIN3O

Molecular Weight

349.55 g/mol

IUPAC Name

1-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol

InChI

InChI=1S/C10H9ClIN3O/c1-5-8(12)9-13-6(10(16)2-3-10)4-7(11)15(9)14-5/h4,16H,2-3H2,1H3

InChI Key

ZTSJHZZSTXGMND-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1I)C3(CC3)O)Cl

Origin of Product

United States

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